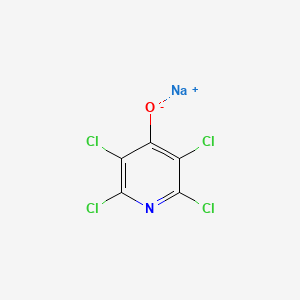

4-Pyridinol, 2,3,5,6-tetrachloro-, sodium salt

説明

4-Pyridinol, 2,3,5,6-tetrachloro-, sodium salt, also known as Sodium 3,5,6-trichloro-2-pyridinolate , is a chemical compound with the formula C5Cl4NNaO . It is offered by various suppliers for research and development purposes.

Synthesis Analysis

While specific synthesis methods for 4-Pyridinol, 2,3,5,6-tetrachloro-, sodium salt were not found, related compounds such as 2,3,5,6-Tetrachloro-4-pyridinethiol have been synthesized and used in the preparation of other compounds . A review on the utility of pentachloropyridine in organic synthesis suggests that perhalogenated pyridines like this compound can be highly reactive toward nucleophilic attack due to their electron-deficient nature .Molecular Structure Analysis

The molecular structure of 4-Pyridinol, 2,3,5,6-tetrachloro-, sodium salt consists of a pyridinol ring with four chlorine atoms and a sodium atom . The exact structure can be represented by the SMILES string: [Na+].[O-]C1=C(Cl)C(Cl)=NC(Cl)=C1Cl .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-Tetrachloro-4-pyridinethiol, a related compound, include a molecular weight of 248.95 and a melting point of 165-166 °C (lit.) . The properties of 4-Pyridinol, 2,3,5,6-tetrachloro-, sodium salt may be similar but specific data was not found in the search results.科学的研究の応用

Coagulation Factor Effects and Anticoagulant Activity

4-Pyridinol, 2,3,5,6-tetrachloro-, sodium salt (TCP) has been studied for its anticoagulant properties and effects on various coagulation factors. TCP showed a potency of 2.25% compared to warfarin sodium and produced unclottable plasmas at higher doses. Both TCP and warfarin sodium lowered the activities of prothrombin, factors VII + ×, factor ×, and factor IX in beagle dogs. Additionally, vitamin K1 and vitamin K3 were found effective in antagonizing the effects of TCP on prothrombin time when administered to rats (Marshall, 1972).

Chemical Synthesis and Reactivity

TCP and its derivatives have been utilized in various chemical synthesis processes. For instance, 2,3,5,6-tetrachloro-4-mercaptopyridine, a related compound, was prepared and studied for its reactivity with different nucleophiles. The compound was found to undergo methylation and could form various substituted pyridines upon oxidation (Ager, Iddon, & Suschitzky, 1970).

Nucleophilic Substitution Reactions

Tetrachloro-3-cyanopyridine, another derivative, reacts with anilines and sodium azide to replace three chlorine atoms, enabling the synthesis of highly substituted pyridines. This showcases TCP's role in facilitating nucleophilic substitution reactions (Chapyshev & Ibata, 1993).

Anticoagulant Activity and Structural Analogs

Another study on TCP's anticoagulant activity found significant increases in one-stage prothrombin time in rats treated with TCP. This effect peaked around 48 hours post-administration. The study also discussed the activity of eight structural analogs of TCP (Marshall, 1972).

将来の方向性

特性

IUPAC Name |

sodium;2,3,5,6-tetrachloropyridin-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl4NO.Na/c6-1-3(11)2(7)5(9)10-4(1)8;/h(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGFIKZGJDWPRO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl4NNaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2322-38-5 (Parent) | |

| Record name | 4-Pyridinol, 2,3,5,6-tetrachloro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005000226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3063673 | |

| Record name | 4-Pyridinol, 2,3,5,6-tetrachloro-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5000-22-6 | |

| Record name | 4-Pyridinol, 2,3,5,6-tetrachloro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005000226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinol, 2,3,5,6-tetrachloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridinol, 2,3,5,6-tetrachloro-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,3,5,6-tetrachloropyridin-4-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine](/img/structure/B1261011.png)

![N-[(5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine](/img/structure/B1261016.png)

![N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1261018.png)

![10-(3-Hydroxypropyl)-3,5-dioxo-9-[4-(pyrrolidin-1-ylmethyl)phenyl]-8-[[3-(trifluoromethoxy)phenyl]methyl]-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide](/img/structure/B1261026.png)